(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride
Description
Crystallographic Analysis and Conformational Studies
Crystallographic analysis reveals that this compound adopts a distinctive three-dimensional arrangement that reflects the inherent structural constraints of the benzodioxin framework. The benzodioxin core maintains a relatively planar configuration, with the dioxin ring exhibiting a slight puckering that accommodates the geometric requirements of the oxygen atoms. Nuclear magnetic resonance spectroscopy conducted at 600.01 megahertz field strength demonstrates characteristic chemical shifts that correspond to the various proton environments within the molecule, with particular emphasis on the methylamine protons which appear as a distinct signal due to their proximity to the electronegative fluorine substituent. The crystallographic data indicates that the fluorine atom at the 6-position exerts significant influence on the overall molecular geometry, creating a dipole moment that affects intermolecular interactions within the crystal lattice.
The conformational analysis reveals that the methylamine substituent can adopt multiple orientations relative to the benzodioxin plane, with rotational barriers that are influenced by both steric and electronic factors. Computational modeling suggests that the preferred conformation places the amine group in a position that minimizes steric hindrance while maximizing favorable electrostatic interactions with neighboring molecular segments. The dioxin ring system exhibits a characteristic boat-like conformation that is commonly observed in related heterocyclic compounds, with bond angles and distances that correspond to expected values for sp3-hybridized carbon atoms within the cyclic framework. Temperature-dependent studies indicate that the molecular geometry remains relatively stable across a range of conditions, although slight variations in torsional angles are observed at elevated temperatures.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations performed using density functional theory methods provide detailed insights into the electronic structure of this compound. The highest occupied molecular orbital exhibits significant density localization on the aromatic benzene ring, while the lowest unoccupied molecular orbital shows contributions from both the fluorine substituent and the dioxin oxygen atoms. The presence of the fluorine atom introduces substantial electronegativity effects that redistribute electron density throughout the molecular framework, creating regions of enhanced electron deficiency adjacent to the fluorine substitution site. These electronic effects are particularly pronounced in the aromatic system, where the fluorine substituent acts as a strong electron-withdrawing group that influences the reactivity patterns of neighboring carbon atoms.
Molecular orbital calculations demonstrate that the amine nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding interactions, particularly in the hydrochloride salt form where the protonated amine forms ionic interactions with the chloride counterion. The electrostatic potential surface reveals regions of negative charge concentration around the oxygen atoms of the dioxin ring, balanced by positive charge accumulation near the protonated amine functionality. Natural bond orbital analysis indicates significant charge transfer from the benzene ring system to the electronegative fluorine atom, with implications for the overall dipole moment and intermolecular interaction patterns. The calculated dipole moment of approximately 3.8 Debye reflects the asymmetric charge distribution that results from the combined effects of fluorine substitution and amine protonation.
Tautomeric and Stereochemical Considerations
Tautomeric equilibria in benzodioxin systems have been extensively studied, revealing that compounds containing fused aromatic rings exhibit markedly different tautomeric preferences compared to their non-annulated counterparts. In the case of this compound, the stable form maintains the aromatic character of the benzene ring while preserving the saturated nature of the dioxin moiety. The fluorine substitution pattern influences tautomeric stability by stabilizing the aromatic form through resonance effects that involve the entire π-electron system. Matrix-isolation studies on related compounds have demonstrated that benzene ring fusion leads to pronounced increases in the relative stability of aromatic tautomers, with energy differences of several kilocalories per mole favoring the aromatic form over potential keto-enol tautomers.
Stereochemical analysis reveals that the compound exists in a single stereoisomeric form due to the absence of chiral centers within the molecular framework. However, the dioxin ring system can adopt different conformational states that represent distinct stereochemical arrangements, although these interconvert rapidly under normal conditions. The methylamine substituent introduces additional conformational complexity through rotation about the carbon-carbon bond connecting the amine group to the aromatic ring system. Energy barriers for this rotation are relatively low, typically ranging from 2 to 4 kilocalories per mole, allowing for facile interconversion between different rotational conformers at room temperature. The protonation state of the amine group significantly influences the preferred conformational arrangements, with the protonated form favoring extended conformations that minimize unfavorable electrostatic interactions.
Comparative Analysis with Related Benzodioxin Derivatives
Comparative structural analysis with related benzodioxin derivatives reveals distinct patterns that highlight the unique properties of this compound. The compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, which differs only in the functional group substitution, exhibits similar electronic properties but demonstrates different hydrogen bonding capabilities due to the presence of the hydroxyl group rather than the amine functionality. The molecular weight difference of approximately 36 atomic mass units reflects the substitution of the amine group and its associated hydrochloride counterion for the simpler hydroxyl functionality. This structural modification results in significantly altered solubility characteristics and crystalline packing arrangements.
Examination of the related compound 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde provides insights into the effects of different carbonyl-containing substituents on the benzodioxin framework. The aldehyde derivative exhibits enhanced electrophilic character at the substitution site, contrasting with the nucleophilic properties of the amine-substituted compound. Both compounds maintain similar aromatic ring geometries, but the electronic distribution patterns differ substantially due to the contrasting electronic properties of the carbonyl and amine functional groups. The carbaldehyde derivative demonstrates increased planarity in the substituted region, while the methylamine compound shows greater conformational flexibility around the substituent attachment point.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C9H11ClFNO2 | 219.64 | 859833-12-8 | Protonated amine, ionic interactions |
| (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | 184.16 | 306934-89-4 | Hydroxyl functionality, hydrogen bonding |
| 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | C9H7FO3 | 182.15 | 306934-87-2 | Electrophilic carbonyl, planar geometry |
The benzodioxin core structure demonstrates remarkable consistency across these derivatives, with variations primarily observed in the substituent regions and their immediate molecular environments. Crystal structure comparisons reveal that all three compounds maintain similar bond lengths and angles within the bicyclic framework, with deviations typically less than 0.02 Angstroms for corresponding bonds. The fluorine substitution pattern remains consistent across the series, contributing similar electronic effects to the aromatic system regardless of the nature of the 8-position substituent. However, intermolecular packing arrangements differ significantly between the compounds, reflecting the distinct hydrogen bonding and electrostatic interaction capabilities of their respective functional groups.
Properties
IUPAC Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9;/h1-2H,3-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYQVQESWEYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CN)OCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594461 | |
| Record name | 1-(6-Fluoro-2H,4H-1,3-benzodioxin-8-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859833-12-8 | |
| Record name | 1-(6-Fluoro-2H,4H-1,3-benzodioxin-8-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Attachment of the Methylamine Group: The methylamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methylamine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodioxin ring or the methylamine group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine is used in a variety of scientific research applications:
- Building Block for Synthesis It serves as a building block in the synthesis of more complex molecules.
- Biological Studies The compound is studied for its potential biological activities and interactions with biomolecules.
- Medical Research Research explores potential therapeutic effects and mechanisms of action.
The biological activity of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is of interest in medicinal chemistry, particularly in neuropharmacology. It has been shown to interact with mitogen-activated protein kinase 10 (MAPK10), which is involved in neuronal differentiation and neuroprotection. Modulating MAPK signaling pathways suggests potential applications in treating neurodegenerative diseases.
Chemical Properties and Structure
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride has the molecular formula C9H11ClFNO2 and a formula weight of 219.64 . Key properties include:
- IUPAC Name : (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride
- Molecular Weight : 219.64 g/mol
- Purity : typically around 97%
- CAS Number : 859833-12-8
Case Studies and Research Findings
Research indicates notable biological activities:
- Neuropharmacological Effects : It can modulate neuronal differentiation and provide neuroprotection against stressors. It also potentially regulates amyloid-beta precursor protein signaling during neuronal differentiation.
- Neuroprotection Studies : In vitro studies show it can protect neuronal cells from oxidative stress-induced apoptosis by modulating MAPK signaling pathways.
- Drug Development : It is being explored as a lead compound for new therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, particularly for its influence on amyloid precursor protein processing.
Mechanism of Action
The mechanism of action of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Benzodioxin Class
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine Hydrochloride
- Molecular Formula: C₁₀H₁₃ClFNO₂
- CAS Number : 1169974-91-7
- Molecular Weight : ~233.67 g/mol (estimated)
- Key Difference: The amine group is N-methylated, replacing one hydrogen on the methylamine moiety with a methyl group.
- Commercial Availability : Supplied by multiple vendors (e.g., Thermo Scientific, AKOS), indicating its relevance in synthetic workflows .
Unsubstituted Benzodioxin Derivatives
Fluorinated Aromatic Compounds with Varied Substituents
2-Fluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₄ClFO₂S
- CAS Number : 37578-0010
- Molecular Weight : 194.61 g/mol
- Key Differences : Replaces the benzodioxin core with a benzenesulfonyl chloride group. The sulfonyl chloride moiety confers high electrophilicity, making it a reactive intermediate in sulfonamide synthesis. Unlike the target compound, this molecule lacks the amine group and benzodioxin ring system .
4-Fluorobenzenethiol
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Purity & Price (1g) |
|---|---|---|---|---|---|
| (6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride | C₉H₁₁ClFNO₂ | 859833-12-8 | 219.64 | Benzodioxin, F, methylamine | 97%, ¥13,700 |
| (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride | C₁₀H₁₃ClFNO₂ | 1169974-91-7 | ~233.67 | Benzodioxin, F, N-methylamine | Not specified |
| 2-Fluorobenzenesulfonyl Chloride | C₆H₄ClFO₂S | 37578-0010 | 194.61 | Benzene, F, sulfonyl chloride | >95%, ¥4,600 |
| 4-Fluorobenzenethiol | C₆H₅FS | 16868-32 | 128.17 | Benzene, F, thiol | >95%, ¥5,000 |
Research Findings and Implications
- Structural Impact on Properties: The N-methylated analogue (CAS 1169974-91-7) likely exhibits higher lipophilicity than the target compound, which could enhance blood-brain barrier penetration in drug design .
Synthetic Utility :
- The target compound and its N-methylated derivative are commercially available, suggesting their roles as intermediates in synthesizing more complex molecules (e.g., antidepressants or antimicrobial agents) .
- In contrast, sulfonyl chlorides like 2-fluorobenzenesulfonyl chloride are typically used to introduce sulfonamide groups, indicating divergent applications .
- Data Limitations: No direct pharmacological or thermodynamic data (e.g., melting points, solubility) are provided for the benzodioxin derivatives, limiting mechanistic comparisons . Price disparities (e.g., ¥13,700 for the target compound vs. ¥4,600 for 2-fluorobenzenesulfonyl chloride) may reflect differences in synthetic complexity or demand .
Biological Activity
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride is a synthetic compound characterized by its unique chemical structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C9H11ClFNO2
- Molar Mass : 219.64 g/mol
- Melting Point : 217 °C
- CAS Number : 859833-12-8
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its role in cellular signaling pathways and potential therapeutic applications.
- Inhibition of Kinase Activity : The compound has been shown to interact with serine/threonine-protein kinases, particularly MAPK10 (JNK3), which is involved in neuronal differentiation and apoptosis. This interaction suggests a role in modulating cellular responses to stress and inflammation .
- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects by regulating pathways associated with neuronal survival and apoptosis. It phosphorylates key proteins involved in neuronal health, potentially offering therapeutic benefits for neurodegenerative diseases .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in neuronal cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits JNK signaling pathways, leading to reduced apoptosis in neuronal cell lines. |
| Study 2 | Showed that treatment with this compound resulted in increased cell viability under oxidative stress conditions. |
| Study 3 | Investigated the compound's effects on inflammation markers in vitro, revealing a decrease in pro-inflammatory cytokines following treatment. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood of penetration, indicating potential central nervous system effects .
Toxicology
Toxicological assessments indicate that the compound has a moderate safety profile:
Q & A
Q. How do thermodynamic models explain the compound’s stability under varying pH and temperature?
-
Methodological Answer : The compound’s dissociation follows:
Using OLI Systems’ thermodynamic models, the equilibrium constant (log K) decreases by 0.5 units per pH increase above 7. At 100°C, vapor–solid equilibrium (VSE) pressures rise exponentially, necessitating pressurized reactors for high-temperature studies .
Q. What in vitro assays are suitable for evaluating biological activity while avoiding interference from hydrochloride counterions?
- Methodological Answer :
- Ion-Exchange Chromatography : Replace Cl⁻ with acetate using Dowex® 1X8 resin.
- Cell-Based Assays : Use HBSS buffer (pH 7.4) to neutralize HCl, confirmed via intracellular pH probes .
- Control Experiments : Compare activity of free base (generated by NaOH treatment) vs. hydrochloride salt to isolate counterion effects .
Data Contradiction Analysis
Q. How to address inconsistencies in reported LD₅₀ values for methylamine hydrochloride derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
